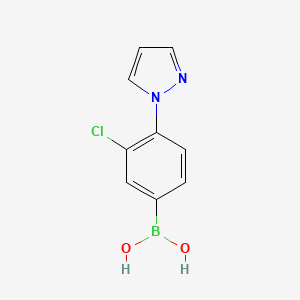

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid

Description

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a chlorine atom at the 3-position and a pyrazole moiety at the 4-position. The boronic acid group (-B(OH)₂) at the phenyl ring makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . Its molecular formula is C₉H₈BClN₂O₂, with an average mass of 222.437 g/mol and a monoisotopic mass of 222.036736 g/mol . The compound is commercially available (CAS: 1138450-30-2) but may face discontinuation in specific quantities, as noted by suppliers .

Properties

Molecular Formula |

C9H8BClN2O2 |

|---|---|

Molecular Weight |

222.44 g/mol |

IUPAC Name |

(3-chloro-4-pyrazol-1-ylphenyl)boronic acid |

InChI |

InChI=1S/C9H8BClN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H |

InChI Key |

UKNOGKIJWKLRAK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2C=CC=N2)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Aqueous or organic solvents such as ethanol or toluene

Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions include phenol derivatives, dechlorinated compounds, and substituted phenylboronic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The pyrazole moiety in (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is associated with various biological activities, including anticancer properties. Research indicates that compounds with similar structures exhibit significant bioactivity against cancer cell lines, suggesting potential applications in cancer therapy . The presence of the boronic acid group allows for interactions with biomolecules, enhancing its therapeutic efficacy.

Androgen Receptor Modulation

Recent studies have shown that boronic acid derivatives can act as selective androgen receptor modulators (SARMs). These compounds are particularly useful in treating conditions related to androgen receptor activity, such as prostate cancer. The unique structure of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid may provide enhanced selectivity and potency against androgen receptors, making it a promising candidate for further development .

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions

The boronic acid functionality of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid makes it an excellent coupling agent in Suzuki-Miyaura reactions. This reaction is pivotal in forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The chlorinated phenyl ring enhances the reactivity and selectivity of the compound in these coupling reactions .

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing various derivatives with potential biological activities. For instance, modifications to the pyrazole ring or the phenyl group can yield new compounds with tailored properties for specific applications in drug discovery and development .

Material Science Applications

Polymer Chemistry

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in polymer chemistry. (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid can be utilized to create dynamic materials that respond to environmental changes. This property is beneficial for developing smart materials and drug delivery systems that release therapeutic agents in response to specific stimuli .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The chloro and pyrazolyl groups further modulate its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Pyrazole-Containing Boronic Acids

Pyrazole-substituted boronic acids are structurally diverse, with variations in substituent positions and functional groups significantly influencing their properties. Key analogs include:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| (3-Methyl-1H-pyrazol-4-yl)boronic acid | 1071455-14-5 | 0.73 | C₄H₇BN₂O₂ | Methyl group at pyrazole 3-position |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | 0.69 | C₄H₇BN₂O₂ | Methyl group at pyrazole 1-position |

| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | 2170881-31-7 | 0.90 | C₈H₁₁BF₃N₂O₂ | Bulky isopropyl and trifluoromethyl groups |

The high similarity score (0.90) of the isopropyl-trifluoromethyl analog suggests enhanced steric and electronic effects, which may improve binding specificity in catalytic or medicinal applications .

Biological Activity

(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Properties

The synthesis of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 3-chlorobenzoic acid with 1H-pyrazole under controlled conditions. The resulting compound features a boronic acid functional group, which is known for its reactivity in forming complexes with various biomolecules.

Anticancer Properties

Research has demonstrated that (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid exhibits significant anticancer activity. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.19 |

| SKBR3 | 0.25 |

| PC3 | 5.6 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a lead in cancer therapy .

The mechanism through which (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid exerts its biological effects involves interaction with specific molecular targets, particularly enzymes and receptors. The pyrazole moiety can modulate enzyme activity by binding to active sites, thus altering catalytic processes. For instance, it may inhibit pathways critical for tumor growth and proliferation .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting a broad-spectrum antibacterial activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have documented the biological effects of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid:

- Study on Cancer Cell Lines : A study investigated the antiproliferative effects on prostate cancer cells (PC3), revealing significant growth inhibition and induction of apoptosis at low micromolar concentrations .

- Antimicrobial Efficacy : Another research focused on its antibacterial activity against resistant strains of Staphylococcus aureus, demonstrating lower MIC values compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

To contextualize the activity of (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid, a comparison with structurally similar compounds is presented below:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | 5.0 | Anticancer |

| 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid methyl ester | 6.5 | Antimicrobial |

| 4-Chloro-1H-pyrazole derivatives | 7.2 | Antiviral |

This table illustrates that while all compounds exhibit promising activities, (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid shows superior potency in certain contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid?

- Methodology :

- Substitution Reactions : Start with 3-chloro-4-fluoronitrobenzene and a pyrazole derivative under alkaline conditions to introduce the pyrazole moiety, followed by nitro-group reduction (e.g., iron powder in acidic conditions) and subsequent boronation via Miyaura borylation .

- Mannich Reactions : Utilize 4-chloro-2-(1H-pyrazol-3-yl)phenol as a precursor, reacting with boronic acid derivatives under controlled pH to stabilize the boronate ester intermediate .

Q. How can this compound be characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Monitor aryl proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm) and boron-related shifts (e.g., boronic acid B–OH signals).

- LC-MS/MS : Detect trace impurities (e.g., residual boronic acids or diols) with a validated limit of quantification ≤1 ppm, adhering to ICH guidelines .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereoelectronic effects of the chloro-pyrazole substituent .

Q. What are common impurities in this boronic acid, and how are they quantified?

- Impurity Profile :

- Byproducts : Unreacted pyrazole intermediates, chlorinated side products, or hydrolyzed boronate esters.

- Quantification : Employ LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) for simultaneous detection of carboxy/methyl phenyl boronic acid impurities .

Advanced Research Questions

Q. How does the electronic nature of the chloro-pyrazole substituent influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insights :

- The electron-withdrawing chloro group enhances electrophilicity of the boronic acid, accelerating transmetalation. However, steric hindrance from the pyrazole ring may reduce cross-coupling yields. Optimize using Pd(OAc)₂ with SPhos ligand (2–5 mol%) in THF/water (3:1) at 60°C .

- Contradiction Note : Bulkier ligands (e.g., XPhos) may improve yields for sterically hindered substrates, but excessive ligand loading can inhibit catalytic activity .

Q. What is the oxidative stability of this boronic acid under biological or catalytic conditions?

- Experimental Design :

- H₂O₂ Exposure : Monitor oxidation to phenol derivatives via ¹H NMR (e.g., disappearance of boronic acid peaks at δ 7.5–8.0 ppm). Free boronic acids oxidize faster (50% conversion in ~22 min) than pinacol esters (50% in 10 min), but diol affinity (e.g., pinacol vs. neopentyl glycol) inversely correlates with oxidation rates .

- Data Table :

| Boronic Ester Diol | 50% Oxidation Time (min) | Relative Diol Affinity |

|---|---|---|

| Pinacol | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| 2,3-Butanediol | 5 | 0.57 |

Q. Can this compound act as a stimuli-responsive component in drug delivery systems?

- Application Strategy :

- Glose-Sensitive Hydrogels : Incorporate into polymers via boronate ester linkages with polyols (e.g., PVA). The complex dissociates at high glucose concentrations, enabling insulin release. Validate using rheology (pH 7.4, 37°C) .

- ROS-Responsive Probes : Conjugate with fluorophores (e.g., QCy-BA) for H₂O₂-triggered DNA binding. Monitor probe activation via UV-vis (λmax shift from 400 nm to 450 nm) and fluorescence quenching .

Q. How do pH and ortho-aminomethyl groups affect boronate ester formation kinetics?

- Kinetic Analysis :

- At neutral pH, the boronic acid exists in a trigonal planar form, enabling rapid diol binding (k ≈ 10³ M⁻¹s⁻¹). Ortho-aminomethyl groups stabilize the tetrahedral boronate anion, enhancing affinity for cis-diols (e.g., glucose) by lowering pKa from ~8.8 to ~7.2. Use stopped-flow spectroscopy with alizarin red S (ARS) to quantify binding constants .

Q. How to resolve contradictory data on boronic acid reactivity in different solvents?

- Contradiction Analysis :

- Aqueous vs. Organic Solvents: Hydrolysis equilibria in water (boronic acid ⇌ boronate + diol) complicate kinetic measurements. Use biphasic systems (toluene/water) with methyl boronic acid for monophasic transesterification studies. Compare with solid-phase methods to isolate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.